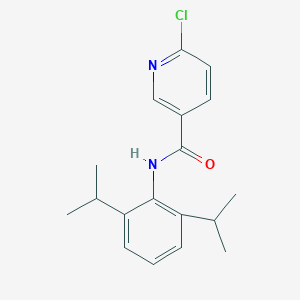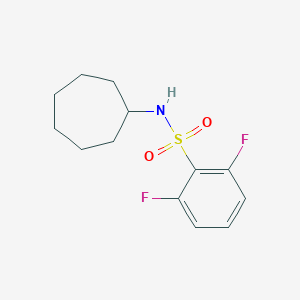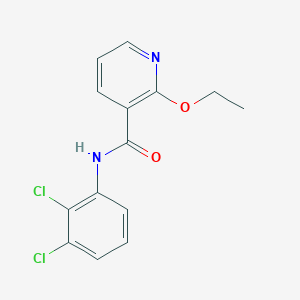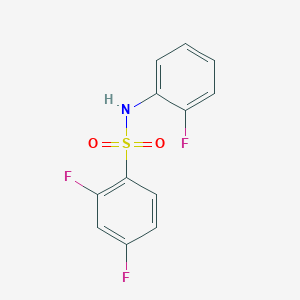
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the nicotinamide family of molecules and has been shown to exhibit anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the anti-inflammatory cytokine IL-10. Additionally, this compound A has been shown to modulate the activity of immune cells, such as macrophages and dendritic cells.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. These include the inhibition of NF-κB signaling, a key pathway involved in inflammation, and the upregulation of the Nrf2 pathway, which is involved in antioxidant responses. Additionally, this compound A has been shown to reduce the production of reactive oxygen species and to enhance mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A is its relatively simple synthesis method, which allows for large-scale production. Additionally, its anti-inflammatory and immunomodulatory effects make it a promising candidate for the treatment of a variety of diseases. However, one limitation of this compound A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is interest in exploring the potential of this compound A as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Finally, there is interest in developing more potent derivatives of this compound A that may exhibit even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A involves a multi-step process that begins with the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,6-diisopropylaniline to form the desired compound.
Aplicaciones Científicas De Investigación
6-chloro-N-(2,6-diisopropylphenyl)nicotinamide A has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models. Additionally, this compound A has been shown to modulate the immune system, leading to its potential use in the treatment of autoimmune diseases.
Propiedades
Fórmula molecular |
C18H21ClN2O |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
6-chloro-N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN2O/c1-11(2)14-6-5-7-15(12(3)4)17(14)21-18(22)13-8-9-16(19)20-10-13/h5-12H,1-4H3,(H,21,22) |
Clave InChI |
CIRCINSBCCUKLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=C(C=C2)Cl |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
![8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265795.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265800.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




